molecular formula C19H17NO4 B12734260 4'-Aminowarfarin CAS No. 47331-24-8

4'-Aminowarfarin

Cat. No.: B12734260
CAS No.: 47331-24-8
M. Wt: 323.3 g/mol
InChI Key: JPJSKGVANBMKSC-UHFFFAOYSA-N
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Description

4’-Aminowarfarin is a derivative of warfarin, a well-known anticoagulant used in the prevention and treatment of thromboembolic disorders. This compound is characterized by the presence of an amino group at the 4’ position of the warfarin molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Aminowarfarin typically involves the reduction of 4’-nitrowarfarin. This reduction can be achieved using zinc and dilute acetic acid, resulting in the formation of 4’-Aminowarfarin . The process can be monitored and characterized using techniques such as thin-layer chromatography (TLC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods: While specific industrial production methods for 4’-Aminowarfarin are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4’-Aminowarfarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The primary product of interest is 4’-Aminowarfarin itself, which can be further modified to create a range of derivatives for different applications.

Mechanism of Action

The mechanism of action of 4’-Aminowarfarin is similar to that of warfarin. It acts as a vitamin K antagonist, inhibiting the production of vitamin K-dependent clotting factors. This inhibition is achieved by blocking the enzyme vitamin K epoxide reductase, which is essential for the regeneration of active vitamin K . The result is a decrease in the synthesis of clotting factors II, VII, IX, and X, leading to anticoagulation .

Comparison with Similar Compounds

Properties

CAS No.

47331-24-8

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

3-[1-(4-aminophenyl)-3-oxobutyl]-4-hydroxychromen-2-one

InChI

InChI=1S/C19H17NO4/c1-11(21)10-15(12-6-8-13(20)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,22H,10,20H2,1H3

InChI Key

JPJSKGVANBMKSC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC=C(C=C1)N)C2=C(C3=CC=CC=C3OC2=O)O

Origin of Product

United States

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